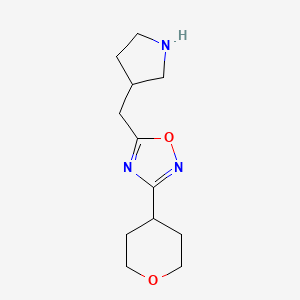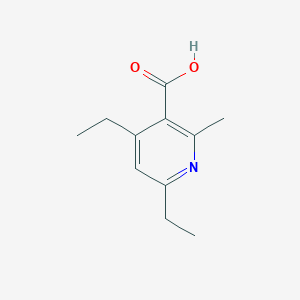
4,6-Diethyl-2-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H15NO2. This compound is part of the pyridine family, which is known for its aromaticity and nitrogen-containing ring structure. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by carboxylation. For instance, starting with 2-methylpyridine, ethyl groups can be introduced at the 4 and 6 positions through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diethyl-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,6-Diethyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methylpyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure but differs in the substitution pattern, affecting its chemical reactivity and biological activity.
2,6-Diethylpyridine: Another pyridine derivative with ethyl groups at different positions, influencing its physical and chemical properties.
Uniqueness: 4,6-Diethyl-2-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4,6-diethyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-8-6-9(5-2)12-7(3)10(8)11(13)14/h6H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
HHRSACRLOPRRNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC(=C1C(=O)O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
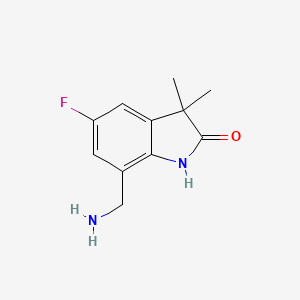
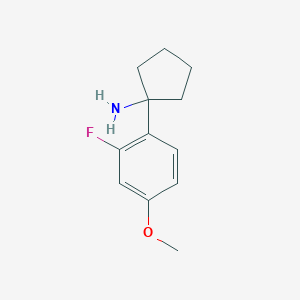
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
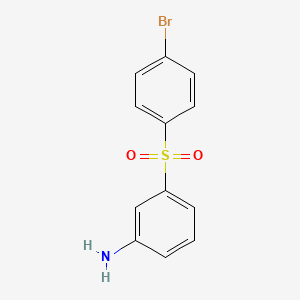


![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
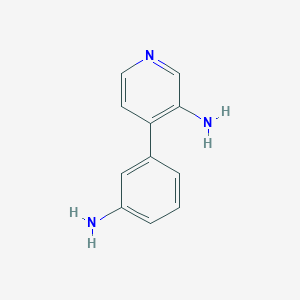
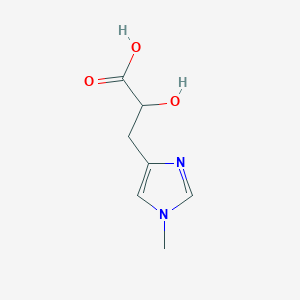
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
